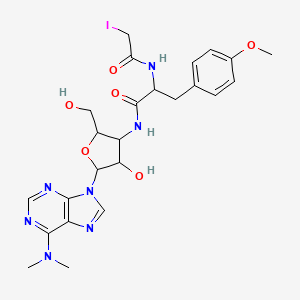

N-Iodoacetylpuromycin

Description

N-Iodoacetylpuromycin is a chemically modified derivative of puromycin, an aminonucleoside antibiotic that inhibits protein synthesis by incorporating itself into nascent polypeptide chains. The addition of an iodoacetyl group (–ICH2CO–) to puromycin’s primary amine enhances its reactivity, enabling its use as an affinity labeling agent for studying ribosome function or protein synthesis machinery . The iodoacetyl moiety facilitates covalent bonding with nucleophilic residues (e.g., cysteine thiols) in target proteins, making it a critical tool in structural and mechanistic biochemistry. Its synthesis typically involves reacting puromycin with iodoacetyl chloride or iodoacetic acid derivatives under controlled conditions, as exemplified by analogous procedures for iodoacetamide synthesis .

Properties

CAS No. |

51959-56-9 |

|---|---|

Molecular Formula |

C24H30IN7O6 |

Molecular Weight |

639.4 g/mol |

IUPAC Name |

N-[5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-[(2-iodoacetyl)amino]-3-(4-methoxyphenyl)propanamide |

InChI |

InChI=1S/C24H30IN7O6/c1-31(2)21-19-22(27-11-26-21)32(12-28-19)24-20(35)18(16(10-33)38-24)30-23(36)15(29-17(34)9-25)8-13-4-6-14(37-3)7-5-13/h4-7,11-12,15-16,18,20,24,33,35H,8-10H2,1-3H3,(H,29,34)(H,30,36) |

InChI Key |

HALMIAONJHEBLZ-UHFFFAOYSA-N |

SMILES |

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)NC(=O)CI)O |

Canonical SMILES |

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)NC(=O)CI)O |

Synonyms |

N-iodoacetylpuromycin |

Origin of Product |

United States |

Comparison with Similar Compounds

N-Iodoacetylpuromycin belongs to a family of puromycin derivatives and alkylating agents. Below is a detailed comparison with structurally or functionally related compounds:

Structural Analogs

Key Observations :

- Reactivity : The iodoacetyl group in N-Iodoacetylpuromycin exhibits higher nucleophilic substitution reactivity compared to chloroacetyl analogs due to the weaker C–I bond, enabling faster crosslinking .

- Specificity: Unlike iodoacetamide, which non-specifically alkylates cysteine residues, N-Iodoacetylpuromycin retains puromycin’s ability to bind ribosomes, allowing targeted labeling .

- Toxicity : Both N-Iodoacetylpuromycin and iodoacetamide require stringent safety protocols (e.g., gloves, ventilation) due to alkylation hazards .

Functional Comparison

| Parameter | N-Iodoacetylpuromycin | Iodoacetamide | Chloroacetylpuromycin |

|---|---|---|---|

| Molecular Weight | ~500–550 g/mol (estimated) | 184.02 g/mol | ~450–500 g/mol |

| Reaction Rate (with thiols) | Fast (t1/2 < 1 min) | Fast (t1/2 ~2 min) | Slow (t1/2 >10 min) |

| Stability | Light-sensitive; store at –20°C | Light-sensitive | More stable |

| Applications | Ribosome profiling, targeted alkylation | Proteomics, enzyme inhibition | Low-utility crosslinking |

Mechanistic Insights :

- N-Iodoacetylpuromycin’s ribosome-binding capacity allows it to act as a "molecular trap," covalently capturing translating ribosomes for cryo-EM studies. This dual functionality is absent in simpler alkylators like iodoacetamide .

- Chloroacetylpuromycin’s lower reactivity limits its use in time-sensitive experiments, though it offers better storage stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.